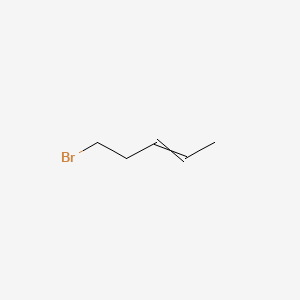

1-Bromo-3-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C5H9Br |

|---|---|

Molecular Weight |

149.03 g/mol |

IUPAC Name |

5-bromopent-2-ene |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |

InChI Key |

NXUCEINLRQGOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-bromo-3-pentene from pent-2-ene using N-bromosuccinimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-pentene from pent-2-ene utilizing N-bromosuccinimide (NBS) as a selective allylic brominating agent. This reaction, a cornerstone of synthetic organic chemistry, offers a reliable method for the introduction of a bromine atom at a position adjacent to a carbon-carbon double bond, a crucial transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules.

Reaction Principle and Mechanism

The synthesis of this compound from pent-2-ene with NBS proceeds via a free-radical chain mechanism known as allylic bromination.[1][2][3][4] This process is favored over the electrophilic addition of bromine across the double bond by maintaining a low concentration of molecular bromine (Br₂) throughout the reaction.[3] NBS serves as a convenient and solid source of Br₂, which is generated in situ.[2][4] The reaction is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4]

The mechanism can be detailed in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or, more accurately, the homolysis of the Br-Br bond of the Br₂ generated in situ, to form bromine radicals (Br•).[1][5]

-

Propagation: A bromine radical abstracts an allylic hydrogen atom from pent-2-ene. This is the hydrogen on the carbon atom adjacent to the double bond. This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][2] This allylic radical has two resonance contributors, which leads to the formation of two constitutional isomers. The newly formed HBr reacts with NBS to produce a molecule of Br₂.[2][4] The allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[1]

-

Termination: The reaction is terminated when two radicals combine.

Due to the resonance stabilization of the intermediate allylic radical, the reaction of pent-2-ene with NBS is expected to yield a mixture of two primary products: this compound and 3-bromo-1-pentene.[6][7]

Expected Product Distribution

| Reactant | Product | Expected Distribution (based on analogy to 2-hexene) |

| pent-2-ene | This compound | Major Product |

| 3-bromo-1-pentene | Significant Product | |

| Other brominated isomers | Minor Products |

Table 1: Expected product distribution from the allylic bromination of pent-2-ene with NBS.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from pent-2-ene using NBS, based on established procedures for allylic bromination.[6][8]

Materials:

-

pent-2-ene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or cyclohexane (B81311) (as solvent)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate solution (dilute, aqueous)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pent-2-ene in a non-polar solvent such as carbon tetrachloride (CCl₄).[6]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (approximately 1.0-1.2 equivalents relative to pent-2-ene) to the solution. A catalytic amount of a radical initiator, such as AIBN, is then added. Alternatively, the reaction can be initiated by irradiation with a UV lamp.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) with vigorous stirring. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on the surface of the CCl₄.[9] The reaction is typically complete within a few hours.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the succinimide byproduct by vacuum filtration.[6]

-

Transfer the filtrate to a separatory funnel and wash it with water and then with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities.[9]

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

-

-

Purification:

Spectroscopic Data

While a specific experimental spectrum for this compound was not found in the searched literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (CH₂Br) | ~3.9 - 4.1 | doublet (d) | ~7 Hz |

| H3 (CH=) | ~5.5 - 5.9 | multiplet (m) | - |

| H4 (=CH) | ~5.5 - 5.9 | multiplet (m) | - |

| H5 (CH₃) | ~1.7 | doublet (d) | ~6 Hz |

Table 2: Predicted ¹H NMR spectral data for this compound.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₂Br) | ~35 - 40 |

| C2 (CH) | Not applicable |

| C3 (CH=) | ~125 - 135 |

| C4 (=CH) | ~125 - 135 |

| C5 (CH₃) | ~17 - 20 |

Table 3: Predicted ¹³C NMR spectral data for this compound.

Safety and Handling

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Cyclohexane is a flammable alternative.

-

The brominated products are likely to be irritants and should be handled with care.

-

The reaction should be performed behind a safety shield.

Conclusion

The allylic bromination of pent-2-ene with N-bromosuccinimide is an effective method for the synthesis of this compound. The reaction proceeds through a well-understood free-radical mechanism, leading to a predictable mixture of isomeric products. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in good yield and purity. This guide provides the necessary theoretical background and practical protocols to assist researchers in successfully performing this important synthetic transformation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. orgosolver.com [orgosolver.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-1-pentene (CAS No: 53045-71-9). Due to the prevalence of estimated data, this document consolidates available information and presents standardized experimental protocols for the empirical determination of these properties, ensuring a rigorous approach for research and development applications.

Core Physicochemical Data

The following table summarizes the available quantitative data for 3-bromo-1-pentene. It is important to note that several of these values are computational estimates and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₅H₉Br | [1][2][3][4] | - |

| Molecular Weight | 149.03 g/mol | [1][2][3][4] | - |

| Boiling Point | 114.3 °C (estimate)[1] | [1][2][3] | At 760 mmHg.[2][3] |

| 115.9 °C | [2][3] | ||

| Melting Point | -106.7 °C (estimate) | [1] | As a liquid at room temperature, the melting point is of limited practical significance. |

| Density | 1.220 g/cm³ (estimate)[1] | [1][2][3] | |

| 1.244 g/cm³ | [2][3] | ||

| Refractive Index | 1.4710 (estimate)[1] | [1][2][3] | |

| 1.457 | [2][3] | ||

| Solubility | Insoluble in water.[5] Miscible with common organic solvents such as ethanol, ether, and acetone.[5] | [5] | Predicted based on the properties of similar bromoalkenes. |

Experimental Protocols

For applications requiring precise and validated data, the following standard experimental methodologies are recommended for the determination of the key physicochemical properties of 3-bromo-1-pentene.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for small sample volumes is the Thiele tube method.[6][7]

Methodology:

-

A small volume (a few milliliters) of 3-bromo-1-pentene is placed in a small test tube.[6][8]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6][8]

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).[7]

-

The side arm of the Thiele tube is gently and evenly heated, inducing convection currents that ensure uniform temperature distribution.[8][9]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[6][7]

-

Heating is discontinued, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][8][9]

-

The barometric pressure should be recorded, as boiling point is pressure-dependent.[10]

Melting Point Determination

As 3-bromo-1-pentene is a liquid at room temperature, its melting point is significantly below 0 °C. The determination of its melting point would require a specialized low-temperature apparatus. The capillary method is a standard technique for determining the melting point of organic compounds.[11][12][13]

Methodology:

-

A small amount of the solidified sample is introduced into a capillary tube.[11][14]

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath with a thermometer.[11][12]

-

The sample is heated at a slow, controlled rate.[12]

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. For a pure compound, this range should be narrow.[12][13]

Density Measurement

Density is the mass per unit volume of a substance. For liquids like 3-bromo-1-pentene, a digital density meter provides a rapid and accurate measurement.[15][16]

Methodology (ASTM D4052): [1][17][18]

-

A small volume of the liquid sample is injected into an oscillating U-tube within the digital density meter.[15][16]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[15][16]

-

This frequency change is used, in conjunction with calibration data, to determine the density of the sample.[18]

-

The temperature of the sample must be precisely controlled and recorded, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identification and purity assessment.

Methodology (ASTM D1218): [19][20]

-

A few drops of 3-bromo-1-pentene are placed on the prism of a refractometer.[21]

-

The instrument is calibrated using a standard of known refractive index.

-

Light is passed through the sample, and the angle of refraction is measured by the instrument.

-

Modern digital refractometers provide a direct reading of the refractive index.[22]

-

The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given volume of the solvent at a specific temperature. The isothermal shake-flask method is a reliable technique for determining solubility.[23][24]

Methodology:

-

An excess amount of 3-bromo-1-pentene is added to a known volume of the solvent of interest in a sealed vial.

-

The vial is agitated in a temperature-controlled environment (e.g., a shaker or water bath) for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[23]

-

After equilibration, the mixture is allowed to stand undisturbed for phase separation. Centrifugation can be used to facilitate this process.

-

A known volume of the supernatant (the saturated solution) is carefully removed.

-

The concentration of 3-bromo-1-pentene in the supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The solubility is then expressed as the concentration of the solute in the saturated solution.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. 3-bromopent-1-ene|53045-71-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 3-bromopent-1-ene | 53045-71-9 [chemnet.com]

- 4. 1-pentene, 3-bromo- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

- 17. store.astm.org [store.astm.org]

- 18. data.ntsb.gov [data.ntsb.gov]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. store.astm.org [store.astm.org]

- 21. Refractive Index ASTM D542 [intertek.com]

- 22. mt.com [mt.com]

- 23. enamine.net [enamine.net]

- 24. Shake-Flask Solubility Assay | Bienta [bienta.net]

1-bromo-3-pentene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-bromo-3-pentene, a halogenated alkene of interest in organic synthesis. Due to ambiguity in IUPAC nomenclature, it is essential to clarify that the user's query for "this compound" is correctly identified as 3-bromo-1-pentene . The standard nomenclature prioritizes numbering the carbon chain to assign the lowest possible number to the principal functional group, which in this case is the alkene. Therefore, this guide will focus on the properties, synthesis, and reactions of 3-bromo-1-pentene.

This document details the compound's physicochemical properties, provides experimental protocols for its synthesis and reactions, and explores its potential applications as a building block in medicinal chemistry.

Physicochemical Properties and Identification

3-Bromo-1-pentene is a valuable reagent in organic synthesis, characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 53045-71-9 | [1][2] |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| Synonyms | 3-bromopent-1-ene, 1-Ethylallyl bromide | [2] |

| Boiling Point | 114.3 - 115.9 °C (estimate) | |

| Density | ~1.22 - 1.244 g/cm³ | |

| Refractive Index | ~1.457 - 1.471 |

Synthesis of 3-Bromo-1-Pentene

The synthesis of 3-bromo-1-pentene can be achieved through several methods. Two common approaches are the conversion of an allylic alcohol using phosphorus tribromide (PBr₃) and the allylic bromination of an alkene using N-bromosuccinimide (NBS).

Synthesis from 1-Penten-3-ol (B1202030) with Phosphorus Tribromide (PBr₃)

This method involves the reaction of the corresponding allylic alcohol, 1-penten-3-ol, with PBr₃. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. This method is known to proceed with inversion of configuration if the alcohol is chiral.[3]

General Experimental Protocol:

A detailed, specific protocol for the synthesis of 3-bromo-1-pentene from 1-penten-3-ol was not found in the searched literature. However, a general procedure for the conversion of a similar secondary alcohol to its bromide is as follows:

-

Reaction Setup: The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (approximately 1/3 molar equivalent) is added dropwise to the cooled, stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by carefully pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation.

Synthesis via Allylic Bromination of 1-Pentene with N-Bromosuccinimide (NBS)

Allylic bromination involves the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom. N-bromosuccinimide (NBS) is a specific reagent for this purpose, as it provides a low concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[2][4][5] The reaction is typically initiated by light (hν) or a radical initiator.[2][5][6]

Reaction Mechanism: The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. The key intermediate is a resonance-stabilized allylic radical.[1][4]

Caption: Synthesis of 3-bromo-1-pentene via allylic bromination.

Reactions of 3-Bromo-1-Pentene

3-Bromo-1-pentene is a versatile building block in organic synthesis due to the presence of two reactive sites: the carbon-bromine bond and the carbon-carbon double bond.

Grignard Reaction

3-Bromo-1-pentene can be used in Grignard reactions, where it acts as an electrophile. For example, it can react with a Grignard reagent like phenylmagnesium bromide to form a new carbon-carbon bond.

Experimental Protocol: Synthesis of 3-Phenyl-1-pentene via Grignard Reaction [7]

This protocol details the reaction of phenylmagnesium bromide with 3-bromo-1-pentene.

Part 1: Preparation of Phenylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, place magnesium turnings (2.43 g, 0.10 mol).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene (B47551) (15.7 g, 0.10 mol) in 60 mL of anhydrous diethyl ether.

-

Add about 10 mL of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

-

Once the reaction begins, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

Part 2: Synthesis of 3-Phenyl-1-pentene

-

Cool the Grignard reagent solution to 0-5 °C in an ice-water bath.

-

Prepare a solution of 3-bromo-1-pentene (14.9 g, 0.10 mol) in 30 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the 3-bromo-1-pentene solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

Part 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly add 50 mL of 10% aqueous HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Caption: Experimental workflow for the Grignard synthesis of 3-phenyl-1-pentene.

Applications in Drug Development

The reactivity of the C-Br bond allows for nucleophilic substitution, enabling the introduction of various functional groups, while the alkene can participate in reactions such as Heck coupling, metathesis, and hydroboration-oxidation, providing pathways to more complex molecular architectures. These types of transformations are fundamental in the construction of novel drug candidates. Although no direct involvement in signaling pathways was identified for 3-bromo-1-pentene, its utility as a synthetic intermediate suggests its potential role in the early stages of drug discovery and development.

References

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data for 1-Bromo-3-pentene: A Technical Guide

Affiliation: Advanced Spectroscopic Analysis Division

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-bromo-3-pentene, a compound of interest in synthetic organic chemistry. Due to the limited availability of public experimental spectra for this compound, this document presents predicted data for its 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing predicted spectral characteristics, standardized experimental protocols for data acquisition, and a logical workflow for structural elucidation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for both the (E) and (Z) isomers of this compound. These values are derived from established chemical shift correlations, substituent effects, and fragmentation patterns observed in similar haloalkenes.

Predicted 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Proton Assignment | (E)-1-bromo-3-pentene | (Z)-1-bromo-3-pentene |

| H1 (-CH2Br) | ~ 3.9 - 4.1 ppm (d) | ~ 4.0 - 4.2 ppm (d) |

| H2 (-CH2-CH=) | ~ 2.5 - 2.7 ppm (m) | ~ 2.6 - 2.8 ppm (m) |

| H3 (=CH-CH2-) | ~ 5.5 - 5.7 ppm (m) | ~ 5.4 - 5.6 ppm (m) |

| H4 (=CH-CH3) | ~ 5.6 - 5.8 ppm (m) | ~ 5.5 - 5.7 ppm (m) |

| H5 (-CH3) | ~ 1.7 ppm (d) | ~ 1.6 ppm (d) |

| Coupling Constant (JH3-H4) | ~ 15 Hz (trans) | ~ 10 Hz (cis) |

Predicted 13C NMR Spectroscopic Data (125 MHz, CDCl3)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH2Br) | ~ 30 - 35 ppm |

| C2 (-CH2-CH=) | ~ 35 - 40 ppm |

| C3 (=CH-CH2-) | ~ 125 - 130 ppm |

| C4 (=CH-CH3) | ~ 130 - 135 ppm |

| C5 (-CH3) | ~ 15 - 20 ppm |

Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Absorption Range (cm-1) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (sp3) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | 1640 - 1680 | Weak-Medium |

| -CH2- Bend (Scissoring) | ~ 1450 | Medium |

| =C-H Bend (Out-of-plane) | ~ 965 (E-isomer), ~ 690 (Z-isomer) | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment | Interpretation |

| 148/150 | [C5H9Br]+• | Molecular ion (M+•), showing isotopic pattern for bromine. |

| 69 | [C5H9]+ | Loss of •Br radical. |

| 55 | [C4H7]+ | Allylic cleavage. |

| 41 | [C3H5]+ | Allyl cation, likely base peak. |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for liquid haloalkenes such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is set.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is required.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of 13C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. The prepared sample is then placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[1]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of compound.[1]

-

Ionization:

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[1]

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.[1]

Visualization of Spectroscopic Analysis Workflow and Fragmentation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the predicted mass spectral fragmentation of this compound.

References

Commercial Availability and Synthetic Methodologies for Brominated Pentenes: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-bromo-3-pentene and its isomers, which are valuable reagents in organic synthesis and drug discovery. The guide details supplier information, quantitative specifications, and experimental protocols for the synthesis of these compounds. Additionally, key synthetic pathways and isomer relationships are visualized to facilitate a deeper understanding of their chemical properties and applications.

Commercial Suppliers and Product Specifications

This compound and its various isomers are available from a range of commercial chemical suppliers. The availability, purity, and offered quantities can vary between suppliers and specific isomers. Below is a summary of commercially available brominated pentenes and their suppliers.

Isomer: 1-Bromo-2-pentene

This isomer is readily available, often as a mixture of cis and trans isomers, with the trans isomer being predominant.

| Supplier | Product Name | CAS Number | Purity/Specification |

| Sigma-Aldrich / MilliporeSigma | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 | 95%[1] |

| Fisher Scientific | Sigma Aldrich 1-Bromo-2-pentene, predominantly trans | 7348-71-2 | - |

| Santa Cruz Biotechnology | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 | - |

| TCI Chemicals | 1-Bromo-2-pentene (mixture of cis and trans) | 20599-27-3 | >97.0%[2] |

| Alfa Aesar | 1-Bromo-2-pentene, mixture of isomers | 20599-27-3 | Mixture of (E) and (Z)[2] |

| AK Scientific, Inc. | (Z)-1-Bromo-2-pentene | 7348-78-9 | Not specified[2] |

| BLDpharm | (Z)-1-Bromopent-2-ene | 7348-78-9 | Not specified[2] |

Isomer: 3-Bromo-1-pentene

| Supplier | Product Name | CAS Number | Purity |

| Molbase | 3-bromopent-1-ene | 53045-71-9 | - |

| Hangzhou J&H Chemical Co., Ltd. (via Molbase) | 3-bromopent-1-ene | 53045-71-9 | 98%[3] |

Isomer: 5-Bromo-1-pentene (4-Pentenyl bromide)

| Supplier | Product Name | CAS Number | Purity |

| GFS Chemicals | 5-Bromo-1-Pentene, 97% | 1119-51-3 | 97%[4] |

| Guidechem (multiple suppliers listed) | 5-Bromo-1-pentene | 1119-51-3 | Up to 99% |

| GM Chemical | 5-Bromo-1-pentene | 1119-51-3 | 98.00% min by GC[5] |

| Carolina Chemical | 5-Bromo-1-Pentene 98% Pure | 1119-51-3 | ≥98%[6] |

| Xi'an Biohorlden Industry & Trade Co., Ltd. | 5-Bromo-1-Pentene | 1119-51-3 | 99%[7] |

Isomer: trans-1-Bromo-3-pentene ((E)-5-bromo-2-pentene)

| Supplier | Product Name | CAS Number | Purity |

| Hangzhou J&H Chemical Co., Ltd. (via Molbase) | trans-5-bromo-2-pentene | 7515-62-0 | ≥98%[3] |

| Molchemical (via Molbase) | trans-5-bromo-2-pentene | 7515-62-0 | 96%[3] |

Experimental Protocols

Detailed methodologies for the synthesis of brominated pentenes are crucial for researchers who require specific isomers or need to scale up production. Below are protocols derived from established synthetic methods.

Synthesis of (Z)-1-Bromo-2-pentene via Stereoselective Reduction

This multi-step synthesis allows for the stereoselective formation of the (Z)-isomer, starting from acetylene.[2]

Methodology: [2]

-

Alkylation of Acetylene: Acetylene is deprotonated using a strong base like sodium amide (NaNH₂) to form sodium acetylide. This is subsequently reacted with methyl iodide (CH₃I) to produce propyne (B1212725).

-

Chain Extension: The resulting propyne is deprotonated with NaNH₂ and then reacted with ethylene (B1197577) oxide. An acidic workup follows to yield pent-3-yn-1-ol.

-

Stereoselective Reduction: The triple bond in pent-3-yn-1-ol is reduced to a cis-double bond using hydrogen gas in the presence of Lindlar's catalyst. This critical step establishes the (Z)-geometry, yielding (Z)-pent-2-en-1-ol.

-

Bromination: The primary alcohol of (Z)-pent-2-en-1-ol is converted to the corresponding bromide using a reagent such as phosphorus tribromide (PBr₃). This reaction proceeds with retention of the double bond's geometry to yield (Z)-1-bromo-2-pentene.

Synthesis of Brominated Pentenes via Allylic Bromination

A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) with a radical initiator or light.[2] Applying this to pent-2-ene results in a mixture of 1-bromo-2-pentene and 3-bromo-1-pentene due to the formation of a resonance-stabilized allylic radical intermediate.

Methodology: [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, pent-2-ene is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Addition of Reagents: N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), are added to the solution. The reaction can also be initiated by irradiation with UV light.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours. The reaction's progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of bromoalkenes can be separated by fractional distillation or chromatography.

Visualizing Synthetic Pathways and Isomeric Relationships

To better illustrate the chemical transformations and the relationships between the different brominated pentene isomers, the following diagrams are provided.

Caption: Synthetic pathway for (Z)-1-Bromo-2-pentene.

References

- 1. 1-溴-2-戊烯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromopent-3-ene-Molbase [molbase.com]

- 4. gfschemicals.com [gfschemicals.com]

- 5. 5-Bromo-1-pentene [1119-51-3] | China Manufacturer [gmchemix.com]

- 6. g-locbrakes.com [g-locbrakes.com]

- 7. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]

An In-depth Technical Guide to the Isomeric Forms of Bromopentene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of bromopentene (C₅H₉Br), delving into their structural diversity and relative thermodynamic stability. This document is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the nuanced chemical properties of these halogenated alkenes.

Introduction to Bromopentene Isomerism

Bromopentene, with its five-carbon backbone, a double bond, and a bromine substituent, exhibits a rich variety of isomeric forms. These isomers can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms. Understanding the subtle differences in the structure and stability of these isomers is paramount for controlling reaction selectivity and for the rational design of molecules with desired chemical and biological properties.

The isomeric landscape of bromopentene is shaped by three primary factors:

-

The position of the carbon-carbon double bond.

-

The position of the bromine atom.

-

The arrangement of the carbon skeleton (straight-chain vs. branched).

These factors give rise to a multitude of constitutional isomers, many of which can also exist as stereoisomers in the form of geometric (E/Z) isomers and enantiomers.

Constitutional Isomers of Bromopentene

The constitutional isomers of bromopentene can be systematically identified by considering the different possible carbon backbones (n-pentane, isopentane, and neopentane) and the various positions for the double bond and the bromine atom.

Isomers with a Straight-Chain (Pentenyl) Backbone

| IUPAC Name | Structure | Notes |

| 1-Bromo-1-pentene | CH₃CH₂CH₂CH=CHBr | Exists as (E) and (Z) isomers. |

| 2-Bromo-1-pentene | CH₃CH₂CH₂C(Br)=CH₂ | |

| 3-Bromo-1-pentene | CH₃CH₂CH(Br)CH=CH₂ | Chiral center at C3. Exists as (R) and (S) enantiomers. |

| 4-Bromo-1-pentene | CH₃CH(Br)CH₂CH=CH₂ | Chiral center at C4. Exists as (R) and (S) enantiomers. |

| 5-Bromo-1-pentene | BrCH₂CH₂CH₂CH=CH₂ | |

| 1-Bromo-2-pentene | CH₃CH₂CH=C(Br)CH₃ | Exists as (E) and (Z) isomers. |

| 2-Bromo-2-pentene | CH₃CH₂C(Br)=CHCH₃ | Exists as (E) and (Z) isomers. |

| 3-Bromo-2-pentene | CH₃CH=C(Br)CH₂CH₃ | Exists as (E) and (Z) isomers. |

| 4-Bromo-2-pentene | CH₃CH(Br)CH=CHCH₃ | Exists as (E) and (Z) isomers. Chiral center at C4. Four stereoisomers in total. |

| 5-Bromo-2-pentene | BrCH₂CH₂CH=CHCH₃ | Exists as (E) and (Z) isomers. |

Isomers with a Branched-Chain (Methylbutenyl) Backbone

| IUPAC Name | Structure | Notes |

| 1-Bromo-2-methyl-1-butene | (CH₃)₂C=C(Br)CH₃ | |

| 1-Bromo-3-methyl-1-butene | CH₃CH(CH₃)CH=CHBr | Exists as (E) and (Z) isomers. |

| 2-Bromo-3-methyl-1-butene | CH₃CH(CH₃)C(Br)=CH₂ | |

| 3-Bromo-2-methyl-1-butene | CH₂=C(CH₃)CH(Br)CH₃ | Chiral center at C3. Exists as (R) and (S) enantiomers. |

| 4-Bromo-2-methyl-1-butene | CH₂=C(CH₃)CH₂CH₂Br | |

| 4-Bromo-3-methyl-1-butene | CH₃C(Br)(CH₃)CH=CH₂ | |

| 1-Bromo-2-methyl-2-butene | CH₃C(Br)=C(CH₃)₂ | |

| 3-Bromo-3-methyl-2-butene | (CH₃)₂C=C(Br)CH₃ | Same as 1-Bromo-2-methyl-1-butene |

| 4-Bromo-2-methyl-2-butene | BrCH₂C(CH₃)=CHCH₃ |

Isomers with a Branched-Chain (Dimethylpropenyl) Backbone

| IUPAC Name | Structure | Notes |

| 1-Bromo-2,2-dimethylpropene | (CH₃)₃CCH=CHBr | Exists as (E) and (Z) isomers. |

| 3-Bromo-2,2-dimethylpropene | (CH₃)₂C=C(Br)CH₃ | Same as 1-Bromo-2-methyl-1-butene |

Stability of Bromopentene Isomers

The thermodynamic stability of alkene isomers is influenced by several factors, which can be applied to the various forms of bromopentene:

-

Degree of Substitution of the Double Bond: Alkenes with more alkyl substituents on the sp²-hybridized carbons are generally more stable. This is attributed to hyperconjugation, where the overlap of C-H σ-bonds on adjacent alkyl groups with the π-system of the double bond leads to electron delocalization and stabilization. Therefore, tetrasubstituted alkenes are typically the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes.

-

Steric Strain (Geometric Isomerism): For disubstituted alkenes, the trans (E) isomer is generally more stable than the cis (Z) isomer. This is due to steric hindrance between the substituent groups on the same side of the double bond in the cis isomer, which forces the molecule into a higher energy conformation.

-

Conjugation: While not present in simple bromopentenes, it is a significant stabilizing factor in molecules with alternating single and multiple bonds (e.g., dienes).

-

Bond Strengths: The strength of the bonds within the molecule can also influence its overall stability.

A qualitative assessment of the relative stability of bromopentene isomers can be made based on these principles. For instance, a disubstituted internal alkene like (E)-2-bromo-2-pentene would be expected to be more stable than a monosubstituted terminal alkene like 3-bromo-1-pentene.

Quantitative Stability Data

| Isomer Category | Example Isomer | Predicted Relative Stability | Rationale |

| Positional Isomers | (E)-2-Bromo-2-pentene | High | Disubstituted internal alkene. |

| 5-Bromo-1-pentene | Low | Monosubstituted terminal alkene. | |

| Geometric Isomers | (E)-4-Bromo-2-pentene | Higher | Trans configuration minimizes steric strain. |

| (Z)-4-Bromo-2-pentene | Lower | Cis configuration introduces steric strain. | |

| Skeletal Isomers | (E)-1-Bromo-2-pentene | Higher | Straight-chain, disubstituted. |

| (E)-1-Bromo-3-methyl-1-butene | Potentially Lower | Branched chain may introduce steric interactions. |

Experimental Determination of Isomer Stability

The relative thermodynamic stabilities of a mixture of isomers can be determined experimentally by allowing them to equilibrate under conditions that permit interconversion. The ratio of the isomers at equilibrium reflects their relative Gibbs free energies (ΔG°).

Acid-Catalyzed Equilibration

A common method for equilibrating alkene isomers is through acid catalysis. A strong acid can protonate the double bond to form a carbocation intermediate. This process is reversible, and upon deprotonation, a mixture of alkene isomers can be formed. The isomer distribution at equilibrium reflects the thermodynamic stability of the components.

Experimental Protocol: Acid-Catalyzed Equilibration of Bromopentene Isomers

-

Preparation of the Isomer Mixture: A non-equilibrium mixture of bromopentene isomers is obtained, for example, through a synthesis that yields multiple products or by starting with a pure, less stable isomer.

-

Reaction Setup: The bromopentene isomer or mixture is dissolved in an inert solvent (e.g., a high-boiling hydrocarbon). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a supported acid catalyst) is added.

-

Equilibration: The reaction mixture is heated to a temperature that allows for the interconversion of isomers but is below the decomposition temperature of the compounds. The reaction is monitored over time to ensure that equilibrium is reached.

-

Sampling and Quenching: Aliquots of the reaction mixture are taken at various time points and quenched by washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and stop the isomerization.

-

Analysis: The composition of the quenched aliquots is analyzed to determine the ratio of the different bromopentene isomers. This is typically done using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis: The equilibrium constant (Keq) for the interconversion of any two isomers can be calculated from their final, constant concentration ratio. The difference in Gibbs free energy (ΔΔG°) between the two isomers can then be calculated using the equation: ΔΔG° = -RTln(Keq).

Analysis of Isomer Ratios

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of a volatile mixture.[1] Different isomers of bromopentene will have slightly different boiling points and polarities, leading to different retention times on a GC column. By integrating the peak areas in the chromatogram, the relative amounts of each isomer in the equilibrium mixture can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the different isomers present in a mixture and to determine their relative concentrations.[2][3] For geometric isomers, the coupling constants between the vinylic protons are typically different for cis and trans configurations. Integration of the distinct signals corresponding to each isomer allows for the calculation of their molar ratio.

Visualizing Isomeric Relationships and Stability

Graphviz diagrams can be used to illustrate the logical relationships between different isomeric forms and the factors influencing their stability.

Figure 1: Logical relationships between the different types of isomers of bromopentene.

Figure 2: Key factors influencing the thermodynamic stability of bromopentene isomers.

Figure 3: Experimental workflow for determining the relative stability of bromopentene isomers.

Conclusion

The isomeric forms of bromopentene present a fascinating case study in the principles of organic chemistry, from structural isomerism to the subtle energetic differences that govern thermodynamic stability. For researchers in drug development and materials science, a thorough understanding of these isomers is not merely academic but a practical necessity for achieving desired synthetic outcomes and molecular properties. While a comprehensive quantitative dataset for all bromopentene isomers remains to be fully compiled, the principles and experimental methodologies outlined in this guide provide a robust framework for their systematic study and characterization. By applying these concepts, scientists can navigate the complexities of bromopentene chemistry and harness the unique properties of its various isomeric forms.

References

The Wohl-Ziegler Allylic Bromination: A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-pentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of allylic bromination, with a specific focus on the synthesis of 1-bromo-3-pentene from 1-pentene (B89616). The principles and experimental protocols detailed herein are pivotal for synthetic chemists engaged in the development of novel therapeutics and complex molecular architectures.

Core Mechanism: A Free-Radical Chain Reaction

The allylic bromination of alkenes, known as the Wohl-Ziegler reaction, is a selective method for introducing a bromine atom at the carbon adjacent to a double bond.[1][2] This transformation proceeds via a free-radical chain mechanism, which is crucial for its regioselectivity.[1] The use of N-bromosuccinimide (NBS) as the brominating agent is central to the success of this reaction, as it maintains a low and constant concentration of molecular bromine (Br₂), thereby minimizing competing electrophilic addition reactions to the double bond.[3][4]

The reaction mechanism can be dissected into three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation.[1][5] This generates a bromine radical (Br•), which sets the stage for the chain reaction.

2. Propagation: This stage consists of two repeating steps:

- Hydrogen Abstraction: The highly reactive bromine radical abstracts an allylic hydrogen from the alkene (1-pentene in this case). This is the rate-determining step and is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule.[6] This abstraction results in the formation of a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).

- Bromination: The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[2] The necessary Br₂ is generated in situ by the reaction of HBr with NBS.[7]

3. Termination: The chain reaction is terminated when two radical species combine. This can occur in various ways, such as the combination of two bromine radicals or a bromine radical with an allylic radical.

Regioselectivity in the Bromination of 1-Pentene

The allylic radical generated from 1-pentene is unsymmetrical and exists as a hybrid of two resonance structures. This leads to the formation of two constitutional isomers: 3-bromo-1-pentene and this compound (the rearranged product).

Table 1: Product Distribution in the Allylic Bromination of 1-Hexene (B165129) with NBS [8]

| Product | Structure | Yield (%) |

| 1-Bromo-2-hexene (B2936257) (E/Z mixture) | CH₃CH₂CH₂CH=CHCH₂Br | 56 |

| 3-Bromo-1-hexene (B13957452) | CH₃CH₂CH₂CH(Br)CH=CH₂ | 10 |

Based on this data, it is reasonable to predict that the allylic bromination of 1-pentene will also favor the formation of the rearranged product, this compound.

Experimental Protocol: Allylic Bromination of 1-Pentene

The following is a detailed experimental protocol for the allylic bromination of 1-pentene, adapted from a procedure for the Wohl-Ziegler bromination of 2-heptene.[1]

Materials:

-

1-Pentene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as cyclohexane (B81311) can also be used.[8])

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for suction filtration

-

Apparatus for distillation

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1-pentene and carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface.[1][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the succinimide by suction filtration and wash the solid with a small portion of carbon tetrachloride.

-

Combine the filtrate and the washings. The solvent can be removed under reduced pressure.

-

The crude product, a mixture of this compound and 3-bromo-1-pentene, can be purified by fractional distillation.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

Caption: Mechanism of Allylic Bromination of 1-Pentene.

Caption: Experimental Workflow for Allylic Bromination.

References

- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. openriver.winona.edu [openriver.winona.edu]

A Technical Guide to the Solubility of 1-Bromo-3-pentene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-pentene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this compound in any organic solvent of interest. This guide is intended to equip researchers with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Introduction

This compound (C₅H₉Br) is a halogenated alkene used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its reactivity is centered around the carbon-bromine bond and the carbon-carbon double bond. Understanding its solubility in various organic solvents is critical for reaction setup, purification processes, and formulation development. Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be readily soluble in a wide range of common organic solvents.[1][2][3] This is supported by the observed solubility of structurally similar haloalkanes.[3][4][5]

Predicted Solubility Profile

The molecular structure of this compound features a five-carbon aliphatic chain, which imparts a significant non-polar character. The presence of the bromine atom introduces a degree of polarity and the potential for dipole-dipole interactions. However, the non-polar hydrocarbon portion is the dominant feature influencing its solubility.[2] Consequently, this compound is predicted to be miscible or highly soluble in non-polar and weakly polar organic solvents. Its solubility in polar solvents, particularly those capable of hydrogen bonding like water, is expected to be very low.[1][4][5]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These predictions are based on the general solubility of haloalkanes and the principle of "like dissolves like".[2][3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The alkyl chain of the alcohols can interact with the non-polar part of this compound, although the hydrogen bonding in the alcohols may limit miscibility. |

| Isopropanol, Butanol | Soluble / Miscible | Longer-chain alcohols are less polar and will more readily solvate the haloalkane. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and can effectively solvate the alkyl chain. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |

| Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and favorable van der Waals interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction with the non-polar part of this compound. |

| Esters | Ethyl Acetate (B1210297) | Soluble / Miscible | Ethyl acetate has moderate polarity and is a good solvent for a wide range of organic compounds. |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane | Miscible | Both are non-polar, leading to strong van der Waals forces and high miscibility. |

| Aqueous | Water | Insoluble/Slightly Soluble | The energy required to break the hydrogen bonds in water is greater than the energy released by solvating the non-polar this compound.[4][5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a substance.[6][7]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Micropipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to avoid precipitation.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method, such as gas chromatography.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mol/L, or g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility to complete miscibility in a broad range of common non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and development.

References

Safety and Handling Precautions for 1-Bromo-3-Pentene: An In-depth Technical Guide

Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for 1-bromo-3-pentene. The following guide has been compiled using data from its isomer, 5-bromo-1-pentene (B141829), and general safety information for alkyl bromides and brominated alkenes. Researchers and professionals should handle this compound with extreme caution, assuming it possesses similar or greater hazards than its related compounds.

Introduction

This compound is a halogenated alkene, a class of organic compounds recognized for their utility as intermediates in chemical synthesis. Due to the presence of both a carbon-carbon double bond and a reactive bromine atom, these molecules can participate in a variety of chemical transformations. The information available suggests that this compound is a reactive chemical that requires careful handling to minimize exposure and ensure safety in a laboratory setting. Alkyl bromides, in general, can be irritating to the skin, eyes, and respiratory system, and many are flammable.

Hazard Identification and GHS Classification

Based on the data for the closely related isomer, 5-bromo-1-pentene, this compound should be treated as a hazardous substance.[1]

GHS Pictograms:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [2][3][4]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the available quantitative data for this compound (and its synonyms) and its isomer 5-bromo-1-pentene is presented below for comparison.

| Property | This compound / 5-Bromo-2-pentene | 5-Bromo-1-pentene |

| Molecular Formula | C₅H₉Br | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [2] | 149.03 g/mol [2] |

| Appearance | - | Light yellow liquid[2] |

| Boiling Point | - | 126 - 127 °C / 258.8 - 260.6 °F[2] |

| Flash Point | - | 30 °C / 86 °F[2] |

| Water Solubility | - | No information available[2] |

Experimental Protocols: Safe Handling in a Research Setting

While specific experimental protocols for safety testing of this compound are not available, the following protocol outlines a general methodology for handling this reactive intermediate in a laboratory setting, based on its use in organic synthesis.

Objective: To safely handle this compound as a reagent in a chemical reaction.

Materials:

-

This compound

-

Appropriate solvents and other reagents

-

Chemically resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Flame-resistant lab coat

-

A properly functioning chemical fume hood

-

Glassware for the reaction

-

Inert gas supply (e.g., nitrogen or argon) if reactions are air/moisture sensitive

-

Spill kit for flammable liquids

Procedure:

-

Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble the glassware and purge with an inert gas.

-

Reagent Transfer: this compound should be handled exclusively within the fume hood. Due to its likely volatility and flammability, transfer the liquid using a syringe or cannula to minimize exposure to vapors. Avoid open pouring.

-

Reaction Setup: If the reaction requires heating, use a well-controlled heating mantle and a temperature probe. Ensure the setup is secure and away from any sources of ignition.

-

Reaction Monitoring: Monitor the reaction from a safe distance. Be prepared for any exothermic events.

-

Work-up and Purification: After the reaction is complete, quench any reactive species carefully. Extractions and subsequent purification steps like distillation or chromatography should also be performed in the fume hood.

-

Waste Disposal: Dispose of all waste containing this compound and its byproducts in a designated hazardous waste container.

-

Decontamination: Clean all glassware and the work area thoroughly after use.

Mandatory Visualizations

The following diagram illustrates the logical relationships of safety and handling precautions for this compound.

Caption: Logical workflow for the safe handling of this compound.

Detailed Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[5]

-

Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH/MSHA-approved respirator.[3]

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use spark-proof tools and explosion-proof equipment.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store in a flammables-designated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Remove all sources of ignition and ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5]

Reactivity and Stability

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Reactivity: As a brominated alkene, it is expected to be reactive. It can likely undergo nucleophilic substitution at the carbon bonded to the bromine and electrophilic addition at the double bond. It has been used to form Grignard reagents, indicating its reactivity with metals.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas upon combustion.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-3-Pentene in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from 1-bromo-3-pentene, yielding pent-3-en-1-ylmagnesium bromide. This versatile organometallic reagent serves as a valuable nucleophilic pentenyl synthon in organic synthesis, enabling the formation of carbon-carbon bonds with a variety of electrophiles. The protocols herein cover the necessary precautions for handling air- and moisture-sensitive reagents, step-by-step procedures for synthesis, and methods for characterization. Potential side reactions and troubleshooting tips are also addressed to ensure successful and reproducible outcomes.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry for the creation of new carbon-carbon bonds. The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] this compound is a useful precursor for generating a C5 building block with retained unsaturation. The resulting pent-3-en-1-ylmagnesium bromide can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce a pentenyl group into the target molecule.[2][3][4][5]

Due to the allylic nature of the halide, the formation of the Grignard reagent from this compound requires careful control of reaction conditions to minimize side reactions such as Wurtz-type coupling.[3] Furthermore, like all Grignard reagents, pent-3-en-1-ylmagnesium bromide is a strong base and will react with protic solvents; therefore, anhydrous conditions are essential for a successful reaction.[1]

Reaction and Mechanism

The primary reaction involves the oxidative insertion of magnesium into the carbon-bromine bond of this compound.

Reaction Scheme:

CH₃CH=CHCH₂CH₂Br + Mg → CH₃CH=CHCH₂CH₂MgBr

The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide.

Data Presentation

| Parameter | Expected Value | Notes |

| Yield of Grignard Reagent | 75-90% | Yield is highly dependent on the purity of reagents and anhydrous conditions. Titration is required for accurate determination. |

| Purity of Grignard Reagent | Variable | The solution will contain the Grignard reagent in equilibrium with the corresponding Schlenk equilibrium species. |

| Major Side Product | 1,5-Hexadiene | Arises from Wurtz-type coupling of the allylic bromide. Minimized by slow addition of the halide. |

| Other Potential Side Products | Isomeric Grignard reagents | Allylic rearrangement can lead to the formation of (1-methylbut-2-en-1-yl)magnesium bromide. |

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | ≥97% | Sigma-Aldrich | Store under an inert atmosphere, away from light and moisture. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Activate before use. |

| Diethyl Ether, Anhydrous | ≥99.7% | Sigma-Aldrich | Inhibitor-free. Use a freshly opened bottle or distill from a drying agent. |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Sigma-Aldrich | Inhibitor-free. Use a freshly opened bottle or distill from a drying agent. |

| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | For magnesium activation. |

| 1,2-Dibromoethane | 99% | Sigma-Aldrich | For magnesium activation (use with caution). |

| Hydrochloric Acid | 1 M solution | Fisher Scientific | For quenching and work-up. |

Protocol 1: Formation of Pent-3-en-1-ylmagnesium Bromide

1. Preparation of Glassware:

-

All glassware (a three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

-

The apparatus should be equipped with a drying tube containing calcium chloride or a nitrogen/argon inlet.

2. Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Add a single crystal of iodine.

-

Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.

-

Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.

-

The reaction should initiate within a few minutes, indicated by a gentle reflux and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[7]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[7]

4. Determination of Grignard Reagent Concentration (Titration):

-

A sample of the Grignard solution can be titrated against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline (B135089) to determine the molarity.

Mandatory Visualizations

Caption: Mechanism of Grignard Reagent Formation.

Caption: Experimental Workflow for Grignard Synthesis and Reaction.

Troubleshooting

| Issue | Probable Cause | Solution |

| Reaction fails to initiate | - Inactive magnesium surface. - Wet glassware or solvent. | - Further activate magnesium with a few drops of 1,2-dibromoethane. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvent. |

| Low yield of Grignard reagent | - Presence of moisture or oxygen. - Incomplete reaction. | - Improve inert atmosphere technique. - Ensure all reagents are anhydrous. - Allow for a longer reaction time after addition. |

| Formation of significant Wurtz coupling product (dimer) | - High local concentration of this compound. | - Add the this compound solution more slowly to the magnesium suspension. - Ensure efficient stirring. |

| Cloudy/precipitated final solution | - Insoluble magnesium salts or byproducts. | - This is normal. The Grignard reagent is used as a solution and can be decanted or transferred via cannula away from any solids before use. |

Conclusion

The formation of pent-3-en-1-ylmagnesium bromide from this compound is a straightforward yet sensitive procedure that provides a valuable synthetic intermediate. Success hinges on the strict adherence to anhydrous and inert atmosphere techniques. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can reliably generate this Grignard reagent and utilize it in a variety of synthetic transformations to access complex molecular architectures.

References

Application Notes and Protocols for 1-bromo-3-pentene as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-3-pentene is a bifunctional organic molecule that serves as a valuable alkylating agent in a variety of synthetic transformations. Its structure incorporates a reactive carbon-bromine bond and a carbon-carbon double bond, making it a versatile building block for the introduction of the pentenyl moiety into diverse molecular frameworks. The presence of the alkene functionality provides a handle for subsequent chemical modifications, rendering it a useful intermediate in the synthesis of complex organic molecules, including pharmaceutical and agrochemical compounds.

This document provides detailed application notes and protocols for the use of this compound in the alkylation of common nucleophiles, including carbon, nitrogen, and oxygen nucleophiles.